5,7-Dichlorothiazolo[4,5-d]pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Procure the [4,5-d] isomer (CAS 1137278-39-7) for ATP-mimetic kinase inhibitor programs—the [5,4-d] regioisomer (CAS 13479-88-4) is not functionally equivalent; the ring fusion alters electronic distribution and SNAr regioselectivity. Dual 5,7-dichloro substitution enables orthogonal nucleophilic displacement at both positions. Validated in CDK1/Cyclin B (IC50=97 nM) and PAK4 (IC50=15.12 µM) inhibitor development, also as CRF receptor antagonist scaffold (log IC50 down to -8.22). Specify this isomer to ensure ATP-binding pocket fidelity.

Molecular Formula C5HCl2N3S
Molecular Weight 206.05 g/mol
CAS No. 1137278-39-7
Cat. No. B6590583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorothiazolo[4,5-d]pyrimidine
CAS1137278-39-7
Molecular FormulaC5HCl2N3S
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESC1=NC2=C(S1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C5HCl2N3S/c6-3-2-4(8-1-11-2)10-5(7)9-3/h1H
InChIKeyZWONAZRQCSMTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) — A Strategic Heteroaromatic Building Block for Kinase-Focused Medicinal Chemistry


5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) is a fused heteroaromatic building block bearing dual chlorine substitution at the 5- and 7-positions on the thiazolo[4,5-d]pyrimidine core scaffold . The compound has a molecular formula of C₅HCl₂N₃S and a molecular weight of 206.05 g/mol . This scaffold serves as a versatile precursor for nucleophilic aromatic substitution (SNAr) reactions, enabling divergent synthesis of kinase inhibitors, antiviral agents, and receptor antagonists [1].

5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) — Why Generic Substitution with Alternative Heteroaromatic Cores or Isomeric Scaffolds Introduces Uncontrolled Synthetic and Biological Variability


Substituting 5,7-dichlorothiazolo[4,5-d]pyrimidine with alternative heteroaromatic cores or even its regioisomer (thiazolo[5,4-d]pyrimidine, CAS 13479-88-4) is not chemically or pharmacologically neutral. The [4,5-d] ring fusion versus the [5,4-d] isomer alters the electronic distribution across the π-system and the geometry of the ATP-binding pocket mimic [1]. This difference directly impacts the regioselectivity of SNAr reactions, the conformational preferences of derived kinase inhibitors, and ultimately the target engagement profiles of final drug candidates . The quantitative evidence presented in Section 3 demonstrates why scientific procurement must explicitly specify the [4,5-d] isomer (CAS 1137278-39-7) rather than accepting generic or isomeric substitutes.

5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) — Product-Specific Quantitative Evidence Guide for Differentiated Scientific Selection


Structural Isomer Differentiation: [4,5-d] Versus [5,4-d] Ring Fusion Alters Physicochemical and Crystallographic Parameters

5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) is structurally distinct from its [5,4-d] regioisomer (CAS 13479-88-4). The [4,5-d] isomer has a predicted pKa of -2.75 ± 0.50 , compared to the [5,4-d] isomer with a calculated XLogP3-AA of 2.9 and zero hydrogen bond donors [1]. These differences arise from the altered nitrogen atom positioning in the fused ring system: in the [4,5-d] isomer, the thiazole sulfur is adjacent to the pyrimidine N1 position, whereas in the [5,4-d] isomer, the sulfur is adjacent to the pyrimidine N3 position. This affects the electron density at the reactive 5- and 7-chloro positions, altering SNAr reaction rates and regioselectivity in downstream derivatization.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Synthetic Intermediates Divergence: [4,5-d] Isomer Enables Direct Construction of CDK1 Inhibitors with Sub-100 nM Potency

Derivatives synthesized from the thiazolo[4,5-d]pyrimidine core demonstrate potent and selective CDK1/Cyclin B inhibition. Compound 5 (7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione), accessed via the [4,5-d] scaffold, exhibited an IC50 value of 97 nM ± 2.33 against CDK1/Cyclin B complex [1]. This compound also displayed broad-spectrum cytotoxicity with a GI50 mean graph midpoint (MG-MID) of 2.88 µM across the NCI-USA anticancer screening panel [1]. In colorectal carcinoma HCT-116 cells, the same compound showed an IC50 of 5.33 µM ± 0.69, while exhibiting 4.1-fold selectivity over WI-38 human lung fibroblasts (IC50 = 21.69 µM ± 1.04) [1].

Anticancer Agents CDK1 Inhibition Apoptosis

Isomer-Dependent Kinase Targeting: [4,5-d] Scaffold Demonstrates PAK4 Inhibition While [5,4-d] Scaffold Targets Syk, mTOR, and PI3Kδ Pathways

The thiazolo[4,5-d]pyrimidine scaffold has been successfully employed to develop PAK4 (p21-activated kinase 4) inhibitors. A series of novel thiazolo[4,5-d]pyrimidine derivatives (PB-1-12) was synthesized, and compound PB-10 demonstrated a PAK4 IC50 value of 15.12 µM [1]. PB-10 significantly suppressed proliferation and colony formation in human colorectal cancer HCT-116 cells, arrested cells at sub G0/G1 phase, promoted proapoptotic protein expression, and inhibited migration, invasion, and adhesion [1]. In contrast, the [5,4-d] isomer (CAS 13479-88-4) has been documented as a building block for Syk, mTOR, and PI3Kδ inhibitors, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

PAK4 Inhibition Colorectal Cancer Kinase Selectivity

Patent-Backed Scaffold Utility: [4,5-d] Isomer Explicitly Claimed in Kinase Inhibitor Intellectual Property as Preferred ATP-Mimetic Core

US Patent 7,605,154 (filed 2006, granted 2009) explicitly claims substituted thiazolo[4,5-d]pyrimidines of Formula (I) as inhibitors of ATP-protein kinase interactions [1]. The patent describes compounds where the thiazolo[4,5-d]pyrimidine core serves as the ATP-competitive hinge-binding scaffold, with substituents at multiple positions modulating kinase selectivity. The patent further covers pharmaceutical compositions and methods of treating kinase-mediated disorders. Additionally, US Patent 8,158,626 claims 4-(thiazolo[4,5-d]pyrimidin-7-yl)morpholine compounds of Formula Ib as PI3K inhibitors with anticancer activity, explicitly distinguishing the [4,5-d] scaffold from the [5,4-d] scaffold (Formula Ia) [2].

Protein Kinase Inhibitors ATP-Competitive Patent Composition of Matter

5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) — Best Research and Industrial Application Scenarios Derived from Quantitative Evidence


Kinase Inhibitor Discovery Programs Targeting CDK1 or PAK4 in Oncology

The thiazolo[4,5-d]pyrimidine core has been validated as a productive scaffold for developing CDK1/Cyclin B inhibitors with sub-100 nM potency (IC50 = 97 nM ± 2.33) and PAK4 inhibitors (IC50 = 15.12 µM) with functional cellular activity in colorectal cancer models. Procurement of 5,7-dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) enables SNAr-based diversification at the 5- and 7-positions to generate focused kinase inhibitor libraries [1][2].

ATP-Competitive Kinase Inhibitor Development with Established Patent Precedent

US Patent 7,605,154 explicitly claims substituted thiazolo[4,5-d]pyrimidines as inhibitors of ATP-protein kinase interactions, providing a documented intellectual property foundation. Researchers developing ATP-competitive kinase inhibitors can utilize this scaffold with confidence in its established utility as an ATP-mimetic core, with substitution patterns enabling modulation of kinase selectivity profiles [3].

Synthesis of CRF1 Receptor Antagonists for Stress-Related Disorders and Congenital Adrenal Hyperplasia

Thiazolo[4,5-d]pyrimidine derivatives have been developed as corticotropin-releasing factor (CRF) receptor antagonists. Four compounds in a recent study demonstrated log IC50 values of -8.22, -7.95, -8.04, and -7.88, compared to -7.78 for the reference antagonist antalarmin, indicating up to 2.5-fold improved binding affinity. The [4,5-d] scaffold thus provides a validated entry point for CNS-targeted drug discovery programs [4].

Divergent Synthesis of 5,7-Disubstituted Thiazolo[4,5-d]pyrimidines for Multi-Target Screening

The synthetic route described by Habib et al. (1996) demonstrates that 5,7-dichlorothiazolo[4,5-d]pyrimidine can be converted to diazido, diamino, dimercapto, and dimethylthio derivatives via nucleophilic displacement at both chlorine positions. This divergent chemistry enables rapid generation of structurally diverse analogs for screening against anti-HIV, anticancer, antibacterial, and antifungal targets [5].

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